5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For “5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile”, specific information about its physical and chemical properties is not available in the sources I found .Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, including compounds structurally related to "5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile," have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These derivatives show high inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Yadav et al., 2016).
Antimicrobial Activity
Research on novel Schiff bases using pyrazole derivatives indicates that these compounds possess significant antimicrobial activity. The study highlights the potential of such derivatives in developing new antimicrobial agents (Puthran et al., 2019).
Anticancer and Anti-tubercular Activity
Pyrazole-based heterocyclic azo dyes synthesized from related compounds have shown promising anticancer and anti-tubercular activities. These findings suggest the applicability of pyrazole derivatives in therapeutic drug development (Mallikarjuna & Keshavayya, 2020).
Green Chemistry Synthesis
The use of recyclable catalysts for the synthesis of pyrazole derivatives represents an advancement towards eco-friendly chemical processes. Studies have demonstrated efficient synthesis methods adhering to green chemistry principles, which could be applicable for compounds similar to "this compound" (Nikpassand et al., 2021).
Catalytic Synthesis in Water
Research on the catalytic synthesis of pyrazole derivatives in water using recyclable catalysts highlights the potential for sustainable and efficient production methods. These methods offer advantages such as high yields and eco-friendly processes, applicable for the synthesis of related compounds (Poonam & Singh, 2019).
Future Directions
The future directions for research on “5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJJAQLXHUVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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